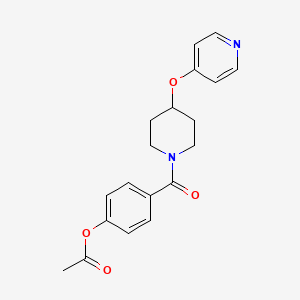
4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)phenyl acetate is a synthetic organic compound with the molecular formula C19H20N2O4 and a molecular weight of 340.379 g/mol. This compound features a piperidine ring substituted with a pyridinyl group and a phenyl acetate moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)phenyl acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Substitution with Pyridinyl Group: The piperidine ring is then functionalized with a pyridinyl group using nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the phenyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)phenyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)phenyl acetate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides are structurally similar and have been studied for their pharmacological properties.
Pyridine Derivatives: Compounds containing the pyridine ring, such as pyridyl-substituted piperidines, share similar chemical properties and applications.
Uniqueness
4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)phenyl acetate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
[4-(4-pyridin-4-yloxypiperidine-1-carbonyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-14(22)24-16-4-2-15(3-5-16)19(23)21-12-8-18(9-13-21)25-17-6-10-20-11-7-17/h2-7,10-11,18H,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHALEQETZFEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
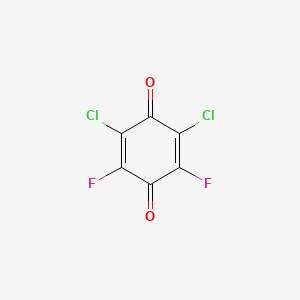
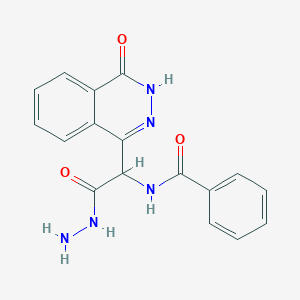
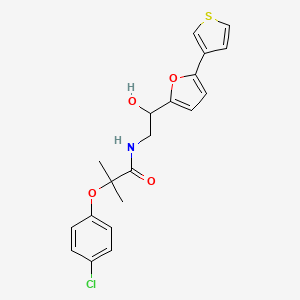
![[(2,5-Dimethoxy-4-methylphenyl)sulfonyl][(2-chlorophenyl)methyl]amine](/img/structure/B2953101.png)
![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2953102.png)
![(2E,NZ)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2953103.png)
![2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2953104.png)
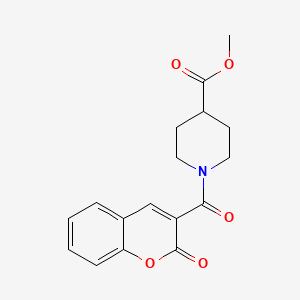
![Tert-butyl 8-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2953106.png)
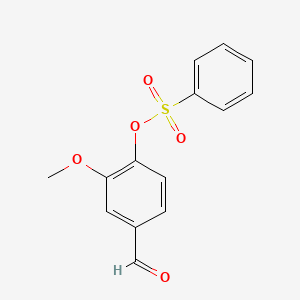

![(E)-2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2953109.png)
![N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2953112.png)
![2-Methoxy-5-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)sulfamoyl]benzamide](/img/structure/B2953114.png)
